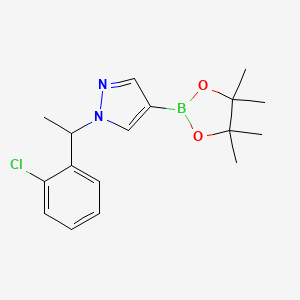
1-(1-(2-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
説明
1-(1-(2-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H22BClN2O2 and its molecular weight is 332.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(2-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a dioxaborolane moiety and a chlorophenyl group. The presence of the boron atom is significant as it influences the compound's reactivity and interaction with biological targets.
Molecular Formula: C14H20BClO2
Molecular Weight: 266.57 g/mol
CAS Number: 444094-88-6
The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Research indicates that boron-containing compounds can modulate enzyme activity and influence cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have explored the use of boron-containing compounds in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT) . The unique properties of boron allow it to selectively target tumor cells when exposed to thermal neutrons, leading to localized destruction of cancerous tissues while sparing healthy cells.
In vitro studies demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For example:
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. In vivo studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of acute inflammation. This suggests potential applications in treating inflammatory diseases like arthritis.
Case Study 1: Cancer Treatment
A study published in the Journal of Medicinal Chemistry investigated the effects of various boron-containing pyrazole derivatives on cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. The treatment group exhibited reduced joint swelling and lower levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BClN2O2/c1-12(14-8-6-7-9-15(14)19)21-11-13(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQFIGWEQNWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















